

# Application Notes and Protocols for Doxepin and Nordoxepin Bioequivalence Studies

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## Compound of Interest

Compound Name: Nordoxepin hydrochloride

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This document provides a detailed protocol for conducting a bioequivalence (BE) study of doxepin and its active metabolite, nordoxepin. These guidelines are compiled to assist in the design, execution, and evaluation of BE studies in accordance with regulatory standards.

## Introduction

Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia.[1][2] It is metabolized in the liver to its primary active metabolite, nordoxepin (also known as desmethyldoxepin).[1][2][3] Both doxepin and nordoxepin contribute to the therapeutic effect. Therefore, when assessing the bioequivalence of a generic doxepin formulation against a reference product, it is crucial to evaluate the pharmacokinetic profiles of both the parent drug and its active metabolite.

The major metabolic pathway for doxepin is demethylation to nordoxepin, primarily carried out by the cytochrome P450 enzymes CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[2][3] Both doxepin and nordoxepin are further metabolized through hydroxylation, mainly by CYP2D6.[2][3] Given the significant inter-individual variability in the pharmacokinetics of doxepin and the formation of its active metabolite, therapeutic drug monitoring and robust bioequivalence studies are essential.[4]

## Study Design and Protocol

A typical bioequivalence study for doxepin is designed as a randomized, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting conditions.[5][6]

## Study Population

A sufficient number of healthy, non-smoking male and female volunteers aged 18-55 years should be enrolled to ensure adequate statistical power. A study with 40-41 subjects has been shown to be successful.[4][5] Subjects should undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests, to ensure they are in good health.

## Study Products

- Test Product: The generic doxepin formulation.
- Reference Product: The approved innovator doxepin formulation.

## Drug Administration and Washout Period

A single oral dose of the test or reference product is administered with a standardized volume of water after an overnight fast of at least 10 hours. A washout period of at least 21 days is recommended between the two treatment periods to ensure complete elimination of the drug from the body.[6]

## Blood Sampling

Blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hour) and at multiple time points post-dose. A suggested sampling schedule is: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 36, 48, 72, 96, 120, and 144 hours post-dose. Plasma is separated by centrifugation and stored at -70°C until analysis.

## Bioanalytical Method

A validated, sensitive, and selective bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required for the simultaneous quantification of doxepin and nordoxepin in human plasma.[4][7][8]

## Sample Preparation

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed to isolate doxepin, nordoxepin, and an internal standard (e.g., desipramine or propranolol) from the plasma matrix.[\[4\]](#)[\[7\]](#)[\[8\]](#)

## Chromatographic and Mass Spectrometric Conditions

Chromatographic separation is typically achieved on a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., ammonium formate).[\[4\]](#)[\[7\]](#)[\[8\]](#) Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Table 1: Example of LC-MS/MS Parameters

Parameter	Doxepin	Nordoxepin	Internal Standard (Desipramine)
Precursor Ion (m/z)	280.1	266.0	267.1
Product Ion (m/z)	107.0	107.0	72.1
Linear Dynamic Range (pg/mL)	15.0 - 3900	5.00 - 1300	N/A

Source: Adapted from a highly sensitive LC-MS/MS method for doxepin and nordoxepin.[\[4\]](#)

## Pharmacokinetic and Statistical Analysis

### Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both doxepin and nordoxepin using non-compartmental methods:

- C<sub>max</sub>: Maximum plasma concentration.
- AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC<sub>0-inf</sub>: Area under the plasma concentration-time curve from time zero to infinity.

- t<sub>max</sub>: Time to reach C<sub>max</sub>.
- t<sub>1/2</sub>: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Doxepin and Nordoxepin (Mean ± SD)

Parameter	Doxepin	Nordoxepin
C <sub>max</sub> (ng/mL)	15.96 ± 6.88	6.88 ± 2.45
AUC <sub>0-inf</sub> (ng·h/mL)	193.46 ± 88.54	313.30 ± 123.45
t <sub>max</sub> (h)	1.98 ± 0.76	4.52 ± 2.33
t <sub>1/2</sub> (h)	15 - 17	~31 - 51

Source: Compiled from various pharmacokinetic studies.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[9\]](#)

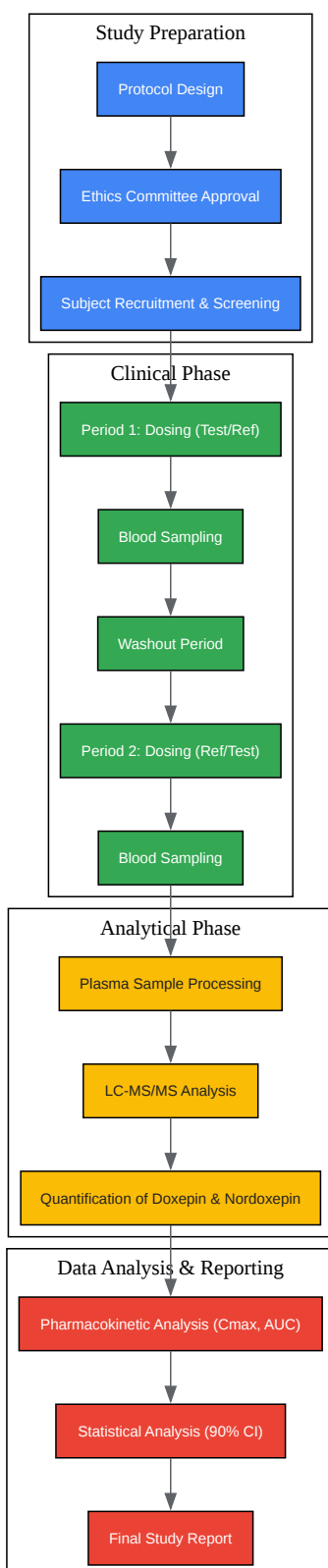
## Statistical Analysis

The primary pharmacokinetic parameters (C<sub>max</sub>, AUC<sub>0-t</sub>, and AUC<sub>0-inf</sub>) for both doxepin and nordoxepin should be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

## Bioequivalence Acceptance Criteria

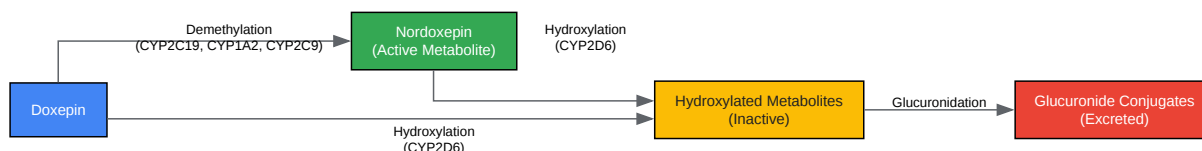
For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of C<sub>max</sub>, AUC<sub>0-t</sub>, and AUC<sub>0-inf</sub> for both doxepin and nordoxepin must fall within the acceptance range of 80.00% to 125.00%.[\[5\]](#)

## Visualizations



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Caption: Workflow of a Doxepin/Nordoxepin Bioequivalence Study.



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Caption: Metabolic Pathway of Doxepin.

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